2-(4-Methyl-5-thiazolyl)ethyl octanoate
Description
Contextualizing the Research Significance of Thiazole-Containing Esters
Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are a cornerstone in medicinal chemistry and materials science. nih.govsciencescholar.usbritannica.com The thiazole (B1198619) ring is a significant component of many biologically active molecules, including vitamin B1 (thiamine). britannica.comresearchgate.netwikipedia.org Thiazole derivatives are known to exhibit a vast array of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. sciencescholar.usresearchgate.netanalis.com.myfabad.org.tr The aromatic nature of the thiazole ring allows for various chemical modifications, making it a versatile scaffold for developing new therapeutic agents. nih.govanalis.com.my
The incorporation of an ester functional group into a thiazole derivative introduces another layer of chemical reactivity and potential biological relevance. Ester-based thiazole derivatives have recently been investigated as novel anticancer agents. nih.gov A 2024 study published in Chemistry & Biodiversity detailed the synthesis of several ester-based thiazole compounds and evaluated their efficacy against cancer cell lines. The research highlighted that these compounds could induce cell cycle arrest and apoptosis (programmed cell death), demonstrating their potential as effective cytotoxic agents. nih.gov Furthermore, thiazole-containing esters are significant in the flavor and fragrance industry, where they contribute unique aromatic profiles, often described as fruity, green, or herbal. myskinrecipes.combtbuspxb.com Thiazoles can impart smoky, meaty, or nutty flavor notes, enhancing the sensory experience of various food products. adv-bio.com
Foundational Research Hypotheses and Open Questions Regarding 2-(4-Methyl-5-thiazolyl)ethyl Octanoate (B1194180)
Specific academic research focusing exclusively on 2-(4-Methyl-5-thiazolyl)ethyl octanoate is limited, with literature reviews noting a scarcity of published articles on this particular compound. foodb.ca Consequently, foundational research hypotheses are largely extrapolated from the known properties of its constituent parts: the thiazole ring and the octanoate ester.
Key Research Hypotheses:
Bioactivity: Given the well-documented pharmacological activities of the thiazole nucleus, a primary hypothesis is that this compound may possess latent biological effects, such as antimicrobial or cytotoxic properties. The long-chain ester may influence its lipophilicity, potentially affecting its ability to cross cell membranes. foodb.ca
Flavor Chemistry: As it is used as a flavoring agent, a central hypothesis is that the specific combination of the 4-methylthiazole (B1212942) group and the ethyl octanoate tail produces its characteristic nutty and roasted flavor profile. foodb.camyskinrecipes.com Research would aim to understand the structure-activity relationship concerning its sensory perception.
Open Questions:
What are the specific biological targets, if any, of this compound?
What is the full toxicological and metabolic profile of the compound?
How does the ester chain length and position on the thiazole ring influence its flavor and potential bioactivity compared to similar compounds like 2-(4-Methyl-5-thiazolyl)ethyl hexanoate (B1226103) or 2-(4-Methyl-5-thiazolyl)ethyl isobutyrate? fda.govfemaflavor.org
What are the most efficient and scalable synthetic pathways for its production? targetmol.com
Historical Development of Research on Thiazole Derivatives and Relevant Ester Systems
The journey into the chemistry of thiazoles began in 1887, when Hantzsch and Weber first reported on this heterocyclic moiety. sciencescholar.us This discovery opened the door to a new class of compounds that would prove to be immensely valuable. For many decades, the thiazole moiety has been a subject of intense interest for synthetic and biological chemists due to its unique chemical, physical, and pharmacological properties. nih.gov
Early research focused on understanding the fundamental reactivity and aromatic character of the thiazole ring. nih.govias.ac.in Scientists discovered that the ring's pi (π) electrons are delocalized, which imparts aromatic stability. nih.gov This stability, however, does not preclude reactivity, and researchers have developed numerous methods to modify the thiazole ring at various positions to create a library of derivatives. analis.com.my
The 20th century saw the discovery of naturally occurring thiazoles with profound biological importance, most notably thiamine (B1217682) (Vitamin B1). britannica.comresearchgate.net This finding spurred significant research into the pharmacological potential of synthetic thiazole derivatives. taylorandfrancis.com Over the years, this has led to the development of FDA-approved drugs containing the thiazole scaffold for a wide range of treatments. sciencescholar.usfabad.org.tr In parallel, the study of esters as flavoring agents has a long history in food science. The development of analytical techniques allowed for the identification of specific esters responsible for the natural flavors of fruits and other foods, leading to their synthesis for use as food additives. btbuspxb.com The convergence of these two fields of research led to the investigation of thiazole-containing esters, such as this compound, for their unique contributions to flavor and aroma. myskinrecipes.combtbuspxb.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJATLSJIMPQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCCC1=C(N=CS1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167545 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Roasted, nutty aroma | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.036-1.042 | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
163266-17-9 | |
| Record name | Octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163266-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163266179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40167545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL OCTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P83YTY662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032423 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Methyl 5 Thiazolyl Ethyl Octanoate
Established Synthetic Pathways for the 4-Methyl-5-thiazoleethanol (B42058) Precursor
The synthesis of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. The preparation of 4-methyl-5-thiazoleethanol, the essential alcohol intermediate, leverages several of these classical and modified synthetic routes.
Hantzsch Thiazole Synthesis Approaches
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and widely utilized method for the construction of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of 4-methyl-5-thiazoleethanol synthesis, variations of this approach have been successfully employed.
One of the earliest documented syntheses involves the condensation of thioformamide (B92385) with γ-bromo-γ-acetopropanol. sigmaaldrich.com This reaction directly constructs the desired 4-methyl-5-(2-hydroxyethyl)thiazole structure. While historically significant, the yields and conditions of this specific early method are not always well-documented in modern literature.
A Chinese patent describes a method where 3-acetylpropanol is reacted with thiourea (B124793) under acidic conditions. medchemexpress.com This can be considered a variation of the Hantzsch synthesis, where an in-situ generated or a related α-haloketone equivalent reacts with the thio-functional group of thiourea. The reaction is typically carried out at temperatures ranging from 78 to 100°C for 3 to 8 hours. medchemexpress.com Following the initial condensation, a multi-step process involving diazotization and subsequent reduction is required to arrive at the final 4-methyl-5-thiazoleethanol. medchemexpress.com
| Reactants | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Acetylpropanol, Thiourea | Acidic conditions | 78-100 | 3-8 | 58-73 | medchemexpress.com |
| Thioformamide, γ-Bromo-γ-acetopropanol | Not specified | Not specified | Not specified | Not specified | sigmaaldrich.com |
Table 1: Examples of Hantzsch-type Synthesis for 4-Methyl-5-thiazoleethanol Precursors
Other Synthetic Routes to Substituted Thiazole Rings
Beyond the classical Hantzsch synthesis, a variety of other methods have been developed to produce the 4-methyl-5-thiazoleethanol precursor, often with improved yields or milder reaction conditions.
Another approach involves the reaction of 3-chloro-3-acetylpropanol, obtained from the hydrolysis of α-chloro-α-acetyl-γ-butyrolactone, with thioformamide, which reportedly gives a yield of 68%. medchemexpress.com A different strategy utilizes the reaction of 2,3-dichloro-2-methyl-tetrahydrofuran with thioformamide. google.com While this method can improve the yield, the starting material is often more expensive. google.com
The reduction of pre-formed thiazole derivatives is another viable route. For instance, 4-ethyl-5-methylthiazole (B12124548) acetate (B1210297) can be reduced using a strong reducing agent like lithium aluminium hydride to furnish 4-methyl-5-thiazoleethanol.
| Starting Material(s) | Key Steps | Yield (%) | Reference |
| 2-Acetyl-γ-butyrolactone | Amination, Chlorination, Condensation, Oxidation | 82 | google.com |
| 3-Chloro-3-acetylpropanol, Thioformamide | Condensation | 68 | medchemexpress.com |
| 2,3-Dichloro-2-methyl-tetrahydrofuran, Thioformamide | Condensation | Higher than other methods | google.com |
| 4-Ethyl-5-methylthiazole acetate | Reduction with LiAlH₄ | Not specified |
Table 2: Alternative Synthetic Routes to 4-Methyl-5-thiazoleethanol
Esterification Strategies for Octanoate (B1194180) Moiety Incorporation
Once the 4-methyl-5-thiazoleethanol precursor is obtained, the final step in the synthesis of 2-(4-methyl-5-thiazolyl)ethyl octanoate is the esterification of the primary alcohol. Various esterification methods can be employed for this transformation.
Fischer Esterification and Acid-Catalyzed Methods
Fischer-Speier esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. While direct literature on the Fischer esterification of 4-methyl-5-thiazoleethanol with octanoic acid is sparse, this method is theoretically applicable. The reaction would involve heating the two reactants with a catalyst such as sulfuric acid or p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product.
A closely related and efficient method is the acylation of 4-methyl-5-thiazoleethanol using an activated form of octanoic acid, such as an acyl chloride. For instance, 4-methyl-5-thiazoleethanol can be reacted with 4-ethyloctanoyl chloride to produce the corresponding ester. sigmaaldrich.com This type of reaction is typically carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct. Homogeneous esterification of alcohols with long-chain fatty acid chlorides, such as octanoyl chloride, has been shown to be effective. ncsu.edu
| Alcohol | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |
| 4-Methyl-5-thiazoleethanol | 4-Ethyloctanoyl chloride | Not specified | Not specified | sigmaaldrich.com |
| Cellulose (as a model alcohol) | Octanoyl chloride | Pyridine, 100°C, 8h | High | ncsu.edu |
Table 3: Acid-Catalyzed and Acylation Methods for Ester Synthesis
Transesterification Processes
Transesterification is another potential route for the synthesis of this compound. This process involves the reaction of 4-methyl-5-thiazoleethanol with an existing ester of octanoic acid, such as methyl octanoate or ethyl octanoate, in the presence of a catalyst. The equilibrium is driven forward by removing the more volatile alcohol byproduct (methanol or ethanol).
Enzyme-Catalyzed Esterification for this compound
Enzyme-catalyzed esterification offers a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly used enzymes for this purpose, as they can function in non-aqueous media and exhibit high catalytic activity. researchgate.net
The synthesis of esters from fatty acids and alcohols using lipases, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), is a well-established technique. science.gov These reactions are often carried out under mild conditions, for example, at temperatures around 45°C. science.gov The use of ultrasonication has been shown to enhance the efficiency of lipase-catalyzed esterification, significantly reducing reaction times. nih.gov For instance, the esterification of chlorogenic acid with octanol (B41247) has been successfully demonstrated using lipase under ultrasonic irradiation. nih.gov
Although a specific protocol for the lipase-catalyzed synthesis of this compound is not detailed in the available literature, the general principles of enzymatic esterification are highly applicable. The reaction would involve incubating 4-methyl-5-thiazoleethanol and octanoic acid with a suitable lipase in an organic solvent or under solvent-free conditions.
| Enzyme | Substrates | Conditions | Conversion/Yield | Reference |
| Novozym 435 | Rosin acid, Starch | 45°C, 4h | DS = 0.098 | science.gov |
| Candida antarctica lipase B (CAL-B) | Glucose, Stearic acid | Azeotropic distillation at 59°C | 93% yield | science.gov |
| Lipase | Chlorogenic acid, Octanol | Ultrasonication (120 W), 50 mg enzyme, 12h | 95.3% conversion | nih.gov |
Table 4: Examples of Enzyme-Catalyzed Esterification Reactions
Green Chemistry Principles and Sustainable Synthesis Approaches for this compound
The synthesis of esters like this compound is increasingly guided by the principles of green chemistry, which prioritize waste prevention, energy efficiency, and the use of renewable resources and safer chemicals. nih.govacs.orgnih.gov Key sustainable strategies applicable to the synthesis of this compound include the use of biocatalysts, greener solvents, and solvent-free reaction conditions.
Enzymatic synthesis, particularly using lipases, stands out as a prime example of a green approach for producing flavor esters. acs.orgumn.edu Lipases are highly selective enzymes that can catalyze esterification under mild conditions, often with high yields and reduced byproducts. acs.orgcnr.it The use of immobilized lipases further enhances sustainability by allowing for easy separation and reuse of the catalyst. For the synthesis of this compound, a lipase-catalyzed reaction between 2-(4-methyl-5-thiazolyl)ethanol and octanoic acid or its simple ester derivative would be a viable green route. Research on the enzymatic synthesis of other flavor esters, such as thymol (B1683141) octanoate, has demonstrated the feasibility of using lipases like Candida antarctica lipase B (CALB) in solvent-free systems, achieving high conversion rates. mdpi.comresearchgate.net
The choice of solvent is another critical aspect of green synthesis. zendy.iojk-sci.com Traditional organic solvents are often volatile, flammable, and toxic. jk-sci.com Green alternatives include water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol (B145695), ethyl lactate (B86563), and glycerol (B35011) derivatives. wikipedia.org For esterification reactions, acetonitrile (B52724) has been reported as a greener alternative to hazardous chlorinated or amide solvents in methods like the Steglich esterification. nih.gov Furthermore, solvent-free reactions, where the reactants themselves act as the solvent, represent an ideal scenario from a green chemistry perspective, minimizing waste and simplifying purification. rsc.org Such solvent-free conditions have been successfully applied to the synthesis of cosmetic fatty esters. rsc.org
Table 1: Comparison of Green Synthesis Strategies for Ester Production
| Strategy | Description | Advantages | Potential Application to this compound |
|---|---|---|---|
| Enzymatic Catalysis (Lipases) | Use of enzymes to catalyze the esterification reaction. acs.orgcnr.it | High selectivity, mild reaction conditions, reduced byproducts, reusable catalysts (if immobilized). acs.org | Direct esterification of 2-(4-methyl-5-thiazolyl)ethanol and octanoic acid. |
| Green Solvents | Replacement of traditional hazardous solvents with environmentally benign alternatives like water, ethanol, or acetonitrile. wikipedia.orgnih.gov | Reduced toxicity and environmental impact, improved safety. jk-sci.com | Performing the synthesis in a solvent such as ethyl lactate or acetonitrile. |
| Solvent-Free Reactions | Conducting the reaction without a solvent, often at elevated temperatures. rsc.org | Eliminates solvent waste, simplifies product isolation, can lead to higher reaction rates. rsc.org | Heating a mixture of 2-(4-methyl-5-thiazolyl)ethanol and octanoic acid with a suitable catalyst. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. cnr.it | Faster reaction times, often higher yields, energy efficient. cnr.it | Can be combined with enzymatic or solvent-free approaches to enhance reaction rates. |
Derivatization and Structural Modification Strategies for Research Analogs
The structural modification of this compound can lead to the generation of research analogs with potentially altered physical, chemical, or biological properties. Strategies for derivatization can target either the thiazole ring or the octanoate ester chain.
Modification of the thiazole ring is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.govnih.govacs.org The thiazole ring possesses reactive positions that can be functionalized. nih.gov For instance, the synthesis of new thiazole derivatives often involves reactions at the C2, C4, and C5 positions. ijper.org One approach could involve the synthesis of analogs with different substituents on the thiazole ring, for example, by starting with a different substituted thioamide in a Hantzsch-type synthesis. youtube.com It is also possible to synthesize molecules containing multiple thiazole moieties, such as di- or tri-thiazoles, which could be incorporated into the structure. nih.gov
The ester portion of the molecule provides another handle for derivatization. The octanoate chain can be varied in length, branching, or by introducing other functional groups. For example, using different fatty acids in the esterification step would lead to a series of analogs with varying lipophilicity. Furthermore, the ethyl linker between the thiazole ring and the ester group could be modified. Synthesis of 2-(4-methyl-5-thiazolyl)ethanol, the precursor to the ester, can be achieved through various routes, and modifications to this synthesis could introduce changes to the linker. solubilityofthings.comscentree.cogoogle.comgoogle.com
Table 2: Potential Derivatization Strategies for this compound
| Modification Site | Strategy | Potential outcome | Relevant Synthetic Methods |
|---|---|---|---|
| Thiazole Ring | Varying substituents at the C2, C4, or C5 positions. ijper.org | Altered electronic properties and biological activity. nih.gov | Hantzsch thiazole synthesis with different starting materials. youtube.com |
| Thiazole Ring | Introduction of additional heterocyclic rings. nih.gov | Creation of hybrid molecules with potentially novel properties. nih.gov | Coupling reactions to link other heterocyclic moieties. |
| Octanoate Chain | Varying the length of the fatty acid chain. | Modulation of lipophilicity and physical properties. | Esterification with different carboxylic acids. |
| Octanoate Chain | Introducing unsaturation or branching into the fatty acid chain. | Changes in conformation and membrane interactions. | Esterification with unsaturated or branched carboxylic acids. |
| Ethyl Linker | Altering the length or structure of the linker. | Modification of the spatial relationship between the thiazole and ester groups. | Synthesis of modified 2-(4-methyl-5-thiazolyl)alkanol precursors. solubilityofthings.com |
Mechanistic Insights into Ester Formation and Hydrolysis of this compound
The formation and hydrolysis of the ester bond in this compound are fundamental chemical transformations governed by well-established reaction mechanisms. These reactions are typically catalyzed by either acids or bases.
Acid-Catalyzed Esterification and Hydrolysis:
Under acidic conditions, the formation (esterification) and cleavage (hydrolysis) of the ester are reversible processes. youtube.comlibretexts.org The mechanism for acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. chemistrysteps.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer and elimination of the alcohol, 2-(4-methyl-5-thiazolyl)ethanol, regenerates the carboxylic acid (octanoic acid) and the acid catalyst. libretexts.org The reverse of this process is the Fischer esterification, where an excess of the alcohol and removal of water drives the equilibrium towards the formation of the ester. chemistrysteps.com
The presence of the electron-rich thiazole ring could potentially influence the reaction rate. The nitrogen atom in the thiazole ring can be protonated, which might affect the electronic properties of the molecule and its reactivity. nih.gov
Base-Catalyzed Hydrolysis (Saponification):
Table 3: Mechanistic Steps in Ester Hydrolysis
| Catalyst | Step 1 | Step 2 | Step 3 | Key Features |
|---|---|---|---|---|
| Acid (H+) | Protonation of the carbonyl oxygen. libretexts.org | Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org | Proton transfer and elimination of the alcohol. libretexts.org | Reversible reaction; equilibrium driven. youtube.comlibretexts.org |
| Base (OH-) | Nucleophilic attack by hydroxide (B78521) on the carbonyl carbon to form a tetrahedral intermediate. youtube.com | Elimination of the alkoxide leaving group. youtube.com | Deprotonation of the carboxylic acid by the alkoxide. masterorganicchemistry.comyoutube.com | Irreversible reaction; driven to completion. chemistrysteps.commasterorganicchemistry.com |
Analytical and Spectroscopic Characterization Techniques for 2 4 Methyl 5 Thiazolyl Ethyl Octanoate
Advanced Chromatographic Methodologies for Separation and Quantification
Chromatography is a cornerstone for the analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate (B1194180), enabling its separation from complex mixtures and its precise quantification. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability, as well as the nature of the sample matrix.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-(4-Methyl-5-thiazolyl)ethyl octanoate. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.
Following separation by GC, the eluted compound enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique fragmentation pattern that serves as a molecular fingerprint. Although a specific experimental spectrum for this compound is not publicly available, a predicted spectrum for the related compound, 2-(4-Methyl-5-thiazolyl)ethyl butanoate, offers insight into the expected fragmentation. hmdb.ca Key fragments would likely arise from the cleavage of the ester bond and fragmentation of the thiazole (B1198619) ring. GC-MS is widely used for the analysis of flavor compounds and pesticide residues, including various thiazole and triazole derivatives, in food and environmental samples. nih.govchemicalbook.com
For less volatile compounds or those that are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, the compound is separated in a liquid mobile phase that passes through a packed column. High-Performance Liquid Chromatography (HPLC) is a common variant that uses high pressure to achieve efficient separations.
HPLC-MS/MS, a tandem mass spectrometry technique, has proven effective for the analysis of thiazole-containing compounds, such as the fungicide zinc-thiazole, in various food matrices like peaches, grapes, and soybeans. nih.govresearchgate.net This method involves extracting the analyte, separating it via HPLC, and then subjecting it to two stages of mass analysis for enhanced selectivity and sensitivity. nih.gov For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The detection limits for related thiazole compounds using LC-MS/MS can be very low, often in the micrograms per kilogram (µg/kg) range, demonstrating the technique's high sensitivity. nih.govmdpi.com
Spectroscopic Signatures and Their Interpretation in this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: In the proton NMR spectrum of this compound, each distinct proton environment generates a signal. The spectrum would be expected to show a characteristic signal for the single proton on the thiazole ring (H-2) at a downfield chemical shift, likely around 8.5-8.7 ppm, similar to the precursor alcohol, 5-(2-Hydroxyethyl)-4-methylthiazole. chemicalbook.com The methyl group attached to the thiazole ring would appear as a singlet around 2.4 ppm. The ethyl bridge would produce two triplets: one for the CH₂ group adjacent to the thiazole ring and another for the CH₂ group attached to the ester oxygen. The long alkyl chain of the octanoate moiety would show a series of overlapping multiplets in the upfield region (around 0.8-1.6 ppm), with a distinct triplet for the terminal methyl group.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key expected signals would include the carbonyl carbon of the ester at a significantly downfield position (around 170 ppm). The carbons of the thiazole ring would resonate in the aromatic region (approximately 115-155 ppm). The carbons of the ethyl bridge and the octanoate chain would appear at progressively more upfield shifts.
A summary of expected NMR data, inferred from related structures and general chemical shift principles, is presented below. chemicalbook.comrsc.orgamazonaws.com
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Thiazole C-H | ~ 8.6 | ~ 150 |
| Thiazole C-S | - | ~ 148 |
| Thiazole C-CH₃ | - | ~ 128 |
| Ester C=O | - | ~ 173 |
| Thiazole-CH₂- | Triplet, ~ 3.1 | ~ 28 |
| -O-CH₂- | Triplet, ~ 4.3 | ~ 64 |
| Thiazole-CH₃ | Singlet, ~ 2.4 | ~ 15 |
| Octanoate α-CH₂ | Triplet, ~ 2.3 | ~ 34 |
| Octanoate Chain (-CH₂-)n | Multiplets, ~ 1.2-1.6 | ~ 22-31 |
| Octanoate Terminal CH₃ | Triplet, ~ 0.9 | ~ 14 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹.
Other significant absorptions would include C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹. The thiazole ring itself exhibits characteristic stretching vibrations. cdnsciencepub.comcdnsciencepub.com For instance, C=N stretching in the thiazole ring is expected to appear in the 1500-1630 cm⁻¹ region. researchgate.netulpgc.esrsc.org The C-O stretching of the ester group would produce strong bands in the 1000-1300 cm⁻¹ region. A specification sheet for the compound confirms that its IR spectrum conforms to the expected structure. myskinrecipes.com
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Ester C=O | Stretch | 1735 - 1750 |
| Alkyl C-H | Stretch | 2850 - 2960 |
| Thiazole C=N | Stretch | 1500 - 1630 |
| Thiazole Ring | Stretch | ~1400 - 1500 |
| Ester C-O | Stretch | 1000 - 1300 |
Mass spectrometry (MS) provides the molecular weight of a compound and information about its structure through analysis of its fragmentation patterns. The molecular formula for this compound is C₁₄H₂₃NO₂S, corresponding to a monoisotopic mass of approximately 269.14 daltons. targetmol.comuni.lunih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 269. The fragmentation pattern is crucial for structural confirmation. chemguide.co.uk For this ester, key fragmentations would involve:
Alpha-cleavage next to the carbonyl group, leading to the formation of an acylium ion.
Cleavage of the C-O bond of the ester.
Fragmentation of the thiazole moiety.
A prominent fragment would be expected from the loss of the octanoyloxy group, resulting in an ion corresponding to the 4-methyl-5-vinylthiazole (B145775) cation. Another key fragmentation pathway would be the cleavage of the ethyl-thiazole portion, leading to a protonated 4-methyl-5-(2-hydroxyethyl)thiazole fragment or further breakdown products. libretexts.org The octanoate chain can produce a series of fragments separated by 14 mass units (CH₂ groups). libretexts.org The base peak in the spectrum of a related ester, ethyl ethanoate, is the acylium ion [CH₃CO]⁺, suggesting that the [C₇H₁₅CO]⁺ ion at m/z 127 could be a significant peak for the octanoate ester. docbrown.info
| Ion | m/z (mass-to-charge ratio) | Possible Fragment Structure |
| [M]⁺ | 269 | [C₁₄H₂₃NO₂S]⁺ |
| [M - C₇H₁₅CO₂]⁺ | 126 | [C₆H₈NS]⁺ (4-methyl-5-vinylthiazole cation) |
| [C₇H₁₅CO]⁺ | 127 | Acylium ion from the octanoate chain |
| [C₆H₉NOS + H]⁺ | 144 | Ion related to the thiazole ethanol (B145695) precursor |
| [C₆H₈N]⁺ | 94 | Fragment from the thiazole ring |
Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.
Purity Assessment Methodologies for Synthesized this compound
The purity of synthesized this compound is a critical quality parameter, ensuring its suitability for use in consumer products. Assessment typically involves a combination of chromatographic and spectroscopic methods to confirm identity and quantify the presence of any impurities.
According to specifications from the Joint FAO/WHO Expert Committee on Food Additives (JECFA), the minimum assay for this compound is 98%. fao.org The primary identification test stipulated by JECFA is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. fao.org ¹H NMR provides detailed information about the molecular structure of the compound, confirming the presence of the 4-methyl-5-thiazolyl ethyl group and the octanoate ester chain, and can also reveal the presence of structurally related impurities.
While ¹H NMR confirms the structure, chromatographic techniques are essential for determining the precise purity by separating the main compound from any by-products or residual starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for this purpose. For instance, a purity of 98.76% has been reported for this compound, with HPLC and ¹H NMR available as verification resources. nih.gov
Although a specific, detailed validated HPLC method for this compound is not extensively published in peer-reviewed literature, methodologies for similar thiazole derivatives are well-established and directly applicable. For example, the purity of a related compound, ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, was determined by HPLC to be 98.5%. nih.gov A general approach for purity assessment would involve an HPLC system equipped with a UV or photodiode array (PDA) detector.
Table 1: Purity Assessment Methodologies for this compound
| Technique | Purpose | Typical Parameters/Observations |
| ¹H NMR | Structural Confirmation & Identification | Conforms to the expected chemical shifts and splitting patterns for the thiazole, methyl, ethyl, and octanoate protons. fao.org |
| HPLC | Purity Quantification | Separation of the main peak from impurities, allowing for percentage purity calculation based on peak area. |
| GC-FID | Purity Quantification for Volatile Impurities | Separation based on volatility; Flame Ionization Detection (FID) provides a response proportional to the mass of carbon, allowing for accurate quantification. |
| GC-MS | Identification of Impurities | Provides mass spectra of separated impurities, enabling their structural elucidation. |
This table is interactive. Click on the headers to sort.
Detection and Quantification in Complex Non-Biological Matrices (e.g., environmental samples, industrial products)
As this compound is primarily used as a flavoring agent and in fragrances, its detection and quantification are most relevant in industrial products like cosmetics, perfumes, and food items. myskinrecipes.com The complexity of these matrices requires robust analytical methods to isolate and accurately measure the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like this compound in complex matrices such as fragrances and food. fao.orgnih.gov The methodology involves sample preparation to extract the analyte from the product matrix, followed by GC separation and MS detection.
A common sample preparation technique for cosmetic products is liquid-liquid extraction (LLE). jfda-online.com For instance, a sample could be mixed with a suitable solvent like methyl tert-butyl ether, with subsequent steps to remove water before injection into the GC-MS system. jfda-online.com
The GC-MS method itself would be optimized for the separation of flavor and fragrance compounds. A typical setup would involve a capillary column (e.g., vf-5ms), a temperature-programmed oven to ensure the separation of a wide range of volatile compounds, and a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. nih.gov For quantitative analysis, developing a validated method is crucial, which includes establishing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.govmdpi.com For example, a validated GC-MS method for fragrance allergens in cosmetics reported LOQs in the range of 2–20 µg/g, with intra-day and inter-day recoveries between 84.4% and 119%. nih.gov Such a validated approach would be directly applicable to the quantification of this compound in similar products.
High-resolution mass spectrometry (HRMS), such as GC-Orbitrap MS, offers even greater specificity and sensitivity, which is particularly useful for creating detailed chemical "fingerprints" of products and identifying trace components or counterfeit products. who.int
Table 2: Detection and Quantification Methods in Complex Matrices
| Technique | Matrix Example | Sample Preparation | Typical Instrumental Parameters |
| GC-MS | Fragrances, Cosmetics | Liquid-Liquid Extraction (LLE) with a solvent like methyl tert-butyl ether. jfda-online.com | Capillary column (e.g., vf-5ms, 30m x 0.25mm), temperature ramping (e.g., 60°C to 300°C), and MS in SIM mode. nih.gov |
| HPLC-PDA | Liquid Foods | LLE or Solid-Phase Extraction (SPE) to remove matrix interferences. mdpi.com | C18 column, mobile phase gradient (e.g., water/methanol with a pH modifier), and PDA detection. mdpi.com |
| GC-Orbitrap MS | High-Value Flavors/Fragrances | Headspace or LLE. | High-resolution mass analysis for comprehensive fingerprinting and trace component detection. who.int |
This table is interactive. Click on the headers to sort.
Theoretical and Computational Studies of 2 4 Methyl 5 Thiazolyl Ethyl Octanoate
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate (B1194180). These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. For 2-(4-Methyl-5-thiazolyl)ethyl octanoate, DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to determine its optimized geometry, including bond lengths and angles. researchgate.net These calculations are crucial for understanding the molecule's stability and reactivity.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. For thiazole (B1198619) derivatives, the HOMO is often localized on the thiazole ring, indicating its role as an electron donor, while the LUMO distribution highlights potential sites for nucleophilic attack. mdpi.com
| Parameter | Value |
|---|---|
| HOMO Energy | -9.117 eV researchgate.net |
| LUMO Energy | 3.508 eV researchgate.net |
| HOMO-LUMO Gap | 12.625 eV researchgate.net |
| Dipole Moment | 1.124 D researchgate.net |
The flexibility of the ethyl octanoate chain in this compound allows it to adopt various conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as rotamers. lumenlearning.com By mapping the potential energy surface, the most stable, low-energy conformations can be identified. This analysis is critical for understanding how the molecule interacts with its environment and with other molecules. The study of energy landscapes can be achieved through methods like principal component analysis of molecular dynamics simulation data. nih.gov
| Conformation (Dihedral Angle) | Relative Energy (kcal/mol) |
|---|---|
| Anti (180°) | 0.0 |
| Gauche (60°) | 0.9 libretexts.org |
| Eclipsed (0°) | 4.0-6.0 lumenlearning.com |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time and how it interacts with other molecules, such as solvents or biological macromolecules. dovepress.com By simulating the motions of atoms and molecules, MD can reveal detailed information about intermolecular forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov
In a solution, the interactions between the thiazole ring, the ester group, and the alkyl chain with the surrounding solvent molecules will dictate the solubility and aggregation behavior of the compound. MD simulations can quantify these interactions, for example, by calculating the radial distribution function to show the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. nih.gov
| Interaction Type | Energy (kcal/mol) |
|---|---|
| Van der Waals | -45.3 |
| Electrostatic | -15.8 |
| Total Interaction Energy | -61.1 |
Predictive Modeling of Reactivity and Stability Profiles
Computational chemistry offers powerful tools for predicting the reactivity and stability of molecules like this compound. One of the key reactions for esters is hydrolysis, and computational models can predict the rate of this reaction under various conditions. capes.gov.br By calculating the activation energy for the hydrolysis reaction, which involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, the stability of the compound in an aqueous environment can be assessed. researchgate.netnih.govacs.org
These predictive models can also explore other degradation pathways, such as oxidation, and identify the most likely sites of reaction on the molecule. This information is invaluable for understanding the shelf-life and potential degradation products of the compound.
| Reaction | Predicted Activation Energy (kcal/mol) |
|---|---|
| Neutral Hydrolysis | 21-28 researchgate.net |
| Acid-Catalyzed Hydrolysis | 16-20 |
| Base-Catalyzed Hydrolysis | 12-15 |
Computational Approaches to Reaction Mechanism Elucidation for Related Esters
Understanding the detailed step-by-step process of a chemical reaction is crucial for controlling its outcome. Computational chemistry provides a virtual laboratory to elucidate reaction mechanisms at the atomic level. For the formation or cleavage of esters similar to this compound, computational methods can map out the entire reaction pathway, including the identification of transition states and intermediates. rsc.org
For instance, in the esterification reaction to form this compound, computational studies can model the approach of the alcohol to the carboxylic acid (or its derivative), the formation of the tetrahedral intermediate, and the final elimination of a water molecule. The calculated energy barriers for each step can help in identifying the rate-determining step of the reaction. acs.org
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity or chemical properties. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to derive these relationships. youtube.comyoutube.com For a series of related thiazole derivatives, QSAR can establish a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and a specific activity. elsevierpure.comnih.gov
By analyzing the QSAR model, it is possible to identify which structural features are most important for the desired activity. This knowledge can then be used to design new molecules with enhanced properties. For example, a QSAR study might reveal that increasing the electron-donating character of a substituent on the thiazole ring enhances a particular biological activity. nih.gov
| Compound | LogP | Electronic Parameter (Hammett) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| Derivative 1 | 2.5 | -0.2 | 15.2 | 14.8 |
| Derivative 2 | 3.1 | 0.0 | 10.5 | 10.9 |
| Derivative 3 | 3.5 | 0.3 | 5.8 | 6.1 |
| This compound | 4.2 | -0.1 | 8.1 | 7.9 |
Biochemical and Biological Research Perspectives on 2 4 Methyl 5 Thiazolyl Ethyl Octanoate Non Clinical Focus
Enzymatic Hydrolysis and Biosynthetic Pathways of Thiazole-Esters in Model Systems
The formation and breakdown of thiazole-esters like 2-(4-methyl-5-thiazolyl)ethyl octanoate (B1194180) are heavily influenced by enzymatic processes, particularly those involving lipases. Lipases, a class of hydrolase enzymes, are capable of catalyzing both the hydrolysis (breakdown) of ester bonds in an aqueous environment and their synthesis (esterification) in non-aqueous or micro-aqueous media. nih.gov This dual functionality makes them highly valuable in the chemoenzymatic synthesis of various esters. nih.gov
Research has demonstrated the efficacy of enzymes in synthesizing thiazole (B1198619) derivatives, offering a greener alternative to traditional chemical methods. researchgate.netnih.gov Lipases are recognized as efficient and environmentally friendly biocatalysts for organic synthesis due to their high selectivity and the mild reaction conditions required. nih.gov Studies have explored the use of lipase-catalyzed reactions to produce 2,4-disubstituted thiazole derivatives, highlighting the enzyme's role in facilitating C–S and C–N bond formation. researchgate.netrsc.org For instance, a method utilizing lipase (B570770) from porcine pancreas has been developed for the synthesis of thiazole derivatives with high yields under mild conditions. nih.gov The kinetics of such lipase-catalyzed reactions are often described by a Ping-Pong Bi-Bi mechanism, where the enzyme's active site (commonly a Ser-His-Asp catalytic triad) interacts sequentially with the substrates. nih.gov
The biosynthetic pathway in model systems can be inferred from the enzymatic synthesis of its constituent parts. The alcohol moiety, 4-methyl-5-thiazoleethanol (B42058) (also known as Sulfurol), can be synthesized via a condensation reaction between thioformamide (B92385) and bromoacetopropanol in an acidic medium. scentree.co The ester linkage with octanoic acid is then typically formed through lipase-catalyzed esterification. nih.gov The reverse reaction, enzymatic hydrolysis, would involve a lipase breaking the ester bond to release 4-methyl-5-thiazoleethanol and octanoic acid.
Table 1: Enzymes in Thiazole Derivative Synthesis This table is generated based on data from multiple sources.
| Enzyme | Role | Substrates (Example) | Key Findings | Source |
|---|---|---|---|---|
| Lipase | Synthesis of thiazole derivatives | Aryl ethanones, Thioamides | Highly effective and environmentally friendly catalyst; ultrasound assistance can accelerate the reaction. | rsc.org, researchgate.net, nih.gov |
| Trypsin from Porcine Pancreas (PPT) | Synthesis of thiazole derivatives | Secondary amines, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate (B1228247) | Displays great catalytic activity and tolerance for various substrates, enabling one-pot synthesis. | nih.gov |
Investigations into Specific Enzyme Inhibition/Activation by 2-(4-Methyl-5-thiazolyl)ethyl Octanoate (in vitro studies)
Interactions with Microbial Systems and Ecosystems
The thiazole ring is a core component of many compounds with significant biological activities, including interactions with microbial systems.
Thiazole derivatives are widely recognized for possessing antimicrobial properties. researchgate.net Numerous studies have synthesized novel thiazole compounds and evaluated their efficacy against a range of pathogenic microbes in vitro. For example, certain 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones have demonstrated good antibacterial activity against E. coli and B. cereus. mdpi.com Another study on ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives found that several compounds displayed significant bactericidal activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net
The general findings suggest that the thiazole scaffold is a promising backbone for the development of new antimicrobial agents. The mechanism of action can vary, with some studies suggesting that these compounds may inhibit essential bacterial enzymes, such as MurB, which is involved in cell wall biosynthesis. mdpi.com While these studies establish the antimicrobial potential of the broader thiazole class, direct in vitro testing of this compound is necessary to determine its specific activity spectrum and potency.
Table 2: In Vitro Antimicrobial Activity of Selected Thiazole Derivatives This table is generated based on data from multiple sources.
| Thiazole Derivative Class | Target Microorganisms | Key Findings | Source |
|---|---|---|---|
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | Compound 12 showed activity against resistant MRSA higher than reference drugs. Compounds 8 , 13 , and 14 reduced P. aeruginosa biofilm formation. | mdpi.com |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Staphylococcus aureus, Bacillus subtilis, Candida albicans | Analog 12f was identified as the most active antimicrobial member, comparable to ampicillin (B1664943) and gentamicin (B1671437) against certain bacteria. | researchgate.net |
| General Thiazole Derivatives | Gram-positive and Gram-negative bacteria | Many derivatives show better antibacterial activity than reference drugs. | researchgate.net |
Specific research detailing the role of this compound in fermentation processes or microbial communication is not extensively documented. However, its alcohol precursor, 4-methyl-5-thiazoleethanol (Sulfurol), is known as a flavor and fragrance compound. scentree.cofao.org It imparts nutty, meaty, and roasted notes and is used as a food flavoring agent. google.com Flavor compounds are often products of microbial fermentation (e.g., in yeast or bacteria). The presence of a thiazole-containing flavor molecule suggests a potential link to microbial metabolic pathways during fermentation, where precursors are converted into aromatic compounds. Its role in microbial communication, or quorum sensing, has not been established.
Metabolomics Studies Involving this compound as a Biomarker (in non-human models or in vitro analysis without human clinical interpretation)
In metabolomics databases, this compound is classified as an endogenous compound, indicating it can be found within biological systems. foodb.ca It is also noted as a compound found in food. foodb.ca While specific metabolomics studies that identify this exact molecule as a biomarker in non-human models are sparse, its classification and that of similar esters provide insight into its potential metabolic relevance. For example, related compounds like 2-(4-methyl-5-thiazolyl)ethyl butanoate and 2-(4-methyl-5-thiazolyl)ethyl decanoate (B1226879) are also classified as 4,5-disubstituted thiazoles and fatty acid esters. foodb.ca
The structure of this compound inherently links it to fatty acid metabolism through its octanoate group, which is an eight-carbon fatty acid ester. foodb.ca Fatty acid esters are involved in numerous metabolic processes, including energy storage and cell signaling. foodb.ca The thiazole ring itself is a key component of thiamine (B1217682) (Vitamin B1), which, in its coenzyme form (thiamine pyrophosphate), is crucial for the metabolism of carbohydrates and amino acids. nih.govgoogle.com The presence of the 4-methyl-5-thiazoleethanol moiety suggests a connection to pathways involving thiamine or its degradation products. Metabolomics databases classify the compound and its relatives as being involved in cellular processes like cell signaling and having roles as energy sources. foodb.ca
Table 3: Chemical and Metabolic Classification of this compound This table is generated based on data from multiple sources.
| Classification Category | Description | Source |
|---|---|---|
| Kingdom | Organic compounds | , foodb.ca |
| Super Class | Organoheterocyclic compounds | , foodb.ca |
| Class | Azoles / Thiazoles | , foodb.ca |
| Direct Parent | 4,5-disubstituted thiazoles | , foodb.ca |
| Alternative Parents | Fatty acid esters, Heteroaromatic compounds, Carboxylic acid esters | , foodb.ca |
| Biological Role (Predicted) | Energy source, Membrane stabilizer | foodb.ca, |
| Process (Predicted) | Cell signaling | foodb.ca, |
Role in Non-Human Biological Communication or Chemical Ecology (e.g., pheromones, insect attractants, plant-insect interactions)
While direct research into the specific ecological role of this compound is not extensively documented in publicly available scientific literature, the broader class of thiazole derivatives to which it belongs has been identified as significant in various forms of non-human biological communication and chemical ecology. These roles primarily encompass mammalian pheromonal signaling and interactions within insect populations.
Thiazole derivatives have been identified as key components in the chemical signaling of certain mammals. For instance, research has shown that 2-isobutyl-1,3-thiazole and its 4,5-dihydro derivative are present in the preorbital gland secretions of the grey duiker (Sylvicapra grimmia) and the red duiker (Cephalophus natalensis). researchgate.netresearchgate.net The concentrations of these thiazole compounds vary between sexes, being notably higher in males, which suggests a role in chemical communication, potentially related to territorial marking or reproductive signaling. researchgate.net
In the realm of entomology, various thiazole derivatives have been investigated for their potent insecticidal properties. mdpi.com A series of novel N-pyridylpyrazole derivatives containing a thiazole moiety have demonstrated significant insecticidal activity against several lepidopteran pests, including Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm). mdpi.com This line of research focuses on the development of new pest control agents rather than on the compound's role as a natural attractant or pheromone. mdpi.com
Although direct evidence for this compound as an insect attractant is lacking, the study of volatile organic compounds (VOCs) in plant-insect interactions is a burgeoning field. frontiersin.org Plants emit a complex array of VOCs that can attract pollinators or, conversely, deter herbivores. Thiazoles are known volatile compounds found in some natural sources, such as tomatoes. researchgate.net The ecological role of volatile compounds, including thiazoles, is complex and can mediate various interactions between organisms. nih.govknaw.nl However, specific research linking this compound to these ecological interactions has not been identified.
The following table summarizes research findings on related thiazole derivatives in the context of chemical ecology.
| Compound/Derivative Class | Observed Role/Activity | Organism(s) Involved |
| 2-Isobutyl-1,3-thiazole and its 4,5-dihydro derivative | Component of preorbital gland secretion (pheromone) | Grey Duiker (Sylvicapra grimmia), Red Duiker (Cephalophus natalensis) |
| N-pyridylpyrazole derivatives containing thiazole | Insecticidal activity | Plutella xylostella, Spodoptera exigua, Spodoptera frugiperda |
It is important to note that the activities listed above are for related thiazole compounds and cannot be directly extrapolated to this compound without specific experimental evidence.
Environmental Fate and Ecotoxicological Research of 2 4 Methyl 5 Thiazolyl Ethyl Octanoate
Biodegradation Pathways and Kinetics in Environmental Compartments (e.g., soil, water)
The biodegradation of 2-(4-methyl-5-thiazolyl)ethyl octanoate (B1194180) is expected to commence with the cleavage of its ester bond, a common metabolic pathway for fatty acid esters. nih.gov This hydrolysis would yield its parent compounds: 2-(4-methyl-5-thiazolyl)ethanol and octanoic acid. The subsequent environmental degradation would then depend on the individual biodegradation of these two molecules.
2-(4-methyl-5-thiazolyl)ethanol: Information regarding the biodegradability of 2-(4-methyl-5-thiazolyl)ethanol is not extensively documented. synerzine.com Some sources suggest that based on its water solubility, persistence is unlikely, which may imply susceptibility to microbial degradation. fishersci.com However, a definitive statement on its degradability cannot be made without specific studies.
Octanoic Acid: Octanoic acid, a medium-chain fatty acid, is known to be readily biodegradable in both soil and water environments. It serves as a carbon source for a variety of microorganisms. Studies on related fatty acids have shown that microbial degradation is a major route of transformation in the environment.
Fatty Acid Esters (General): In general, fatty acid esters are susceptible to biodegradation. iea-amf.org The process is often initiated by enzymatic hydrolysis, catalyzed by lipases and esterases, which are widespread in microorganisms. nih.gov This initial step breaks the ester linkage, releasing the alcohol and the fatty acid, which are then typically further metabolized. nih.gov The rate of biodegradation can be influenced by the chain lengths of the fatty acid and alcohol components, as well as environmental factors such as temperature, pH, and the microbial population present.
| Compound/Class | Expected Initial Biodegradation Step | Key Factors Influencing Biodegradation |
| 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Hydrolysis to 2-(4-methyl-5-thiazolyl)ethanol and octanoic acid | Presence of esterase-producing microorganisms |
| 2-(4-Methyl-5-thiazolyl)ethanol | Unknown | Water solubility may enhance bioavailability to microbes |
| Octanoic Acid | Readily utilized by microorganisms | Microbial population, temperature, pH |
| Fatty Acid Esters | Enzymatic hydrolysis (de-esterification) | Chain length, environmental conditions |
Photolytic and Chemical Transformation Processes in the Environment
The structure of this compound contains a thiazole (B1198619) ring, which is an aromatic heterocycle. Aromatic compounds can be susceptible to photolytic degradation, primarily through reactions with photochemically produced hydroxyl radicals in the atmosphere and water. The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses specific electronic properties that influence its reactivity towards oxidative processes.
While specific photolysis studies on this compound are not available, research on other thiazole-containing compounds can provide insights. For instance, some thiazole derivatives have been shown to undergo degradation under advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals.
Sorption and Transport Mechanisms in Terrestrial and Aquatic Systems
The mobility of this compound in soil and aquatic environments will be governed by its sorption characteristics, which are influenced by its constituent parts.
2-(4-methyl-5-thiazolyl)ethanol: This alcohol precursor is soluble in water. fishersci.comsolubilityofthings.comsigmaaldrich.com Chemicals with high water solubility tend to have low sorption coefficients to soil and sediment, indicating a potential for mobility in the environment. fishersci.com Therefore, the 2-(4-methyl-5-thiazolyl)ethanol portion of the molecule would likely contribute to its potential to be transported with water flow.
Octanoic Acid: The transport of octanoic acid is more complex and is pH-dependent. In its undissociated form, it is expected to have low mobility due to its hydrophobic alkyl chain. However, in its anionic (salt) form at higher pH, its solubility increases, which could lead to greater mobility.
Fatty Acid Esters (General): Fatty acid esters, particularly those with longer alkyl chains, tend to be hydrophobic and exhibit significant sorption to organic matter in soil and sediments. This generally results in low mobility in the environment.
| Component/Class | Expected Contribution to Sorption/Transport | Relevant Properties |
| 2-(4-Methyl-5-thiazolyl)ethanol | Increased mobility | High water solubility fishersci.comsolubilityofthings.comsigmaaldrich.com |
| Octanoic Acid | Decreased mobility (pH-dependent) | Hydrophobic alkyl chain |
| Fatty Acid Esters | Generally low mobility | Sorption to organic matter |
Ecotoxicological Assessment in Non-Human Organisms (e.g., aquatic invertebrates, plants)
The ecotoxicological profile of this compound is not well-established. An assessment can be inferred from the known effects of its precursors and related compounds on non-human organisms.
Octanoic acid has been studied more extensively. It has been shown to be toxic to some aquatic invertebrates, with the degree of toxicity varying between species. For example, one study reported a 48-hour LC50 (the concentration lethal to 50% of the test population) for an anionic surfactant based on a similar carbon chain length for Daphnia magna, a common indicator species in ecotoxicology. It is important to note that toxicity can be influenced by the specific form of the chemical. Octanoic acid has also been found to be toxic to the insect Galleria mellonella in a dose-dependent manner. nih.gov
Plants: There is a lack of direct data on the phytotoxicity of this compound. However, some studies on octanoic acid and its derivatives have explored their effects on plants. One study on a cyclopropene (B1174273) fatty acid derivative of octanoic acid found that it had herbicidal properties, significantly inhibiting seed germination and the growth of several weed species at relatively low concentrations. researchgate.net This suggests that the octanoate portion of the target molecule could potentially have phytotoxic effects.
| Compound/Class | Organism Group | Observed/Inferred Ecotoxicological Effects |
| 2-(4-Methyl-5-thiazolyl)ethanol | Aquatic Organisms | Generally not classified as hazardous, but specific data is lacking. synerzine.com |
| Octanoic Acid | Aquatic Invertebrates | Can be toxic, with effects varying by species. nih.gov |
| Octanoic Acid Derivative | Plants | Herbicidal effects, including inhibition of germination and growth. researchgate.net |
Emerging Research Directions and Future Prospects for 2 4 Methyl 5 Thiazolyl Ethyl Octanoate
Development of Novel and Efficient Synthetic Methodologies
While 2-(4-methyl-5-thiazolyl)ethyl octanoate (B1194180) is used in organic synthesis and biochemical experiments, detailed methodologies for its production are not extensively published. targetmol.com The synthesis logically proceeds via the esterification of its precursor alcohol, 4-methyl-5-thiazoleethanol (B42058) (also known as Sulfurol), with octanoic acid or a reactive derivative thereof. femaflavor.orgfragranceconservatory.comnist.gov Future research is likely to focus on developing more efficient, scalable, and environmentally benign methods for this transformation.
Conventional synthesis of thiazole (B1198619) esters often involves standard esterification reactions. researchgate.net However, emerging strategies are moving towards greener and more efficient alternatives. A particularly promising avenue is the use of biocatalysis, specifically lipase-catalyzed esterification. Lipases, such as those from Candida species, have been successfully used for the green synthesis of various flavor esters in solvent-free systems. nih.govnih.govmdpi.com This enzymatic approach offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. nih.govmdpi.com For instance, research on thymol (B1683141) octanoate synthesis demonstrated that Candida antarctica lipase (B570770) B (CALB) is a highly effective biocatalyst for esterification in solvent-free conditions. mdpi.comresearchgate.net Similar strategies could be adapted for the synthesis of 2-(4-methyl-5-thiazolyl)ethyl octanoate, potentially improving yield and sustainability.
Furthermore, the synthesis of the 4-methyl-5-thiazoleethanol precursor itself is a target for innovation. Greener methods for creating the core thiazole ring, utilizing techniques like microwave-assisted synthesis, ultrasound, and eco-friendly solvents, are being developed for other thiazole derivatives and could be applied here. researchgate.netbepls.com
Table 1: Comparison of Potential Synthetic Methodologies
| Method | Catalyst/Reagent | Advantages | Challenges |
| Conventional Esterification | Acid catalyst (e.g., H₂SO₄) | Well-established, low catalyst cost | Harsh conditions, potential side reactions, environmental concerns |
| Acyl Chloride Method | Octanoyl chloride, Base | High reactivity, good yield | Use of corrosive reagents, byproduct disposal |
| Lipase-Catalyzed Esterification | Immobilized or soluble lipase (e.g., CALB) | Mild conditions, high selectivity, green, reusable catalyst | Higher catalyst cost, potential for enzyme inhibition |
Advanced Analytical Techniques for Trace Detection and Isomer Differentiation
The detection and characterization of this compound currently rely on standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural confirmation. targetmol.com However, as its applications potentially expand, the need for more sensitive and specific analytical methods will grow, particularly for trace-level detection in complex matrices and for differentiating it from structurally similar isomers.
High-resolution mass spectrometry (HRMS), especially when coupled with techniques like electrospray ionization (ESI), is a powerful tool for this purpose. nih.gov Studies on isomeric thiadiazoles and triazoles have shown that ESI-HRMS can effectively distinguish between isomers by analyzing fragmentation patterns in MS/MS and MS3 modes. nih.gov This approach could be invaluable for identifying this compound and differentiating it from positional isomers. Furthermore, combining mass spectrometry with infrared ion-action spectroscopy (e.g., IRMPD) can provide even greater confidence in structural elucidation. nih.gov
For separating isomers, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has proven effective for other azole compounds. mdpi.comresearchgate.netnih.gov While this compound is not chiral, the principles of using specialized column chemistries to achieve separation of closely related structures are transferable. Developing HPLC methods with different stationary phases (e.g., normal phase, reversed-phase) could enable the separation of this compound from impurities or other related thiazole derivatives. researchgate.net
Table 2: Advanced Analytical Techniques for Future Research
| Technique | Application | Potential Insights |
| GC-MS/MS | Trace detection in food/environmental samples | High sensitivity and selectivity for quantification. |
| ESI-HRMS | Isomer differentiation, structural analysis | Accurate mass measurement and fragmentation analysis to distinguish between closely related compounds. nih.gov |
| HPLC with specialized columns | Isomer separation, purity analysis | Separation of positional isomers and other impurities. researchgate.net |
| IR Ion Spectroscopy | Unambiguous structure confirmation | Gas-phase IR spectra of ions to confirm molecular structure. nih.gov |
Integration of Multi-Omics and High-Throughput Screening in Research
A significant future direction is the application of high-throughput screening (HTS) and multi-omics technologies to uncover novel biological functions of this compound. taylorandfrancis.com The thiazole scaffold is present in a wide array of pharmacologically active compounds, suggesting this molecule may have untapped potential. nih.govglobalresearchonline.net
HTS allows for the rapid testing of a compound against a vast number of biological targets. taylorandfrancis.com Given that various thiazole derivatives have shown anticancer, antimicrobial, and anti-inflammatory activities, HTS could be employed to screen this compound against panels of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation. nih.govmdpi.comresearchgate.net
Metabolomics, the large-scale study of small molecules within cells and biological systems, offers another powerful research avenue. nih.gov The thiazole moiety of the compound is a structural component of thiamine (B1217682) (Vitamin B1). nih.govasm.org High-resolution metabolomics could be used to track the metabolic fate of this compound in defined model systems. This could reveal if it is metabolized via thiamine-related pathways, such as the thiamine metabolism pathway in the KEGG database, or if it has other, unexpected metabolic effects. nih.govgenome.jp Such studies could identify novel biomarkers or clarify its mechanism of action if biological activity is discovered. nih.gov
Potential Roles in Green Technology and Sustainable Chemical Processes
The principles of green chemistry are increasingly important in chemical manufacturing. Research into this compound can both benefit from and contribute to this field.
Beyond its synthesis, this compound could potentially be used in sustainable applications. As a flavor and fragrance agent, its production via enzymatic routes from renewable feedstocks presents a greener alternative to petrochemical-based ingredients. nih.gov
Exploration of Unexplored Biological Activities in Defined Model Systems
While its primary application is in the flavor industry, the structural similarity of this compound to known bioactive thiazoles presents a compelling case for exploring its pharmacological potential. myskinrecipes.comnih.gov The thiazole ring is a versatile scaffold known to exhibit a wide range of biological activities. nih.govglobalresearchonline.netbiointerfaceresearch.com
Future research should focus on systematic screening of the compound in well-defined biological models. Based on the activities of other thiazole derivatives, key areas of investigation include:
Anticancer Activity: Many thiazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A-549) cancer cells. nih.govmdpi.com Screening this compound against these and other cell lines using assays like the MTT assay could reveal potential antiproliferative effects. mdpi.com
Antimicrobial Activity: The thiazole nucleus is a core component of some antibacterial and antifungal agents. nih.govbiointerfaceresearch.com The compound could be tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans, to determine its minimal inhibitory concentration (MIC). nih.govnih.gov
Anti-inflammatory Activity: Other thiazole derivatives have been shown to inhibit key inflammatory mediators. nih.govglobalresearchonline.net In vitro assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of nitric oxide production in macrophage cell lines (e.g., RAW 264.7), could be employed to assess its anti-inflammatory potential.
The ester linkage to octanoic acid adds a lipophilic chain to the thiazole moiety, which could influence its bioavailability and interaction with biological targets compared to other studied thiazoles. This unique structure makes it a worthwhile candidate for broad biological screening.
Q & A
Q. What analytical methods are recommended for identifying and quantifying 2-(4-Methyl-5-thiazolyl)ethyl octanoate in complex matrices?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is widely used. For normalization, a DB-5 or equivalent capillary column (30 m × 0.32 mm × 0.25 μm) is recommended, with oven temperatures programmed from 50°C (2 min hold) to 250°C at 10°C/min. Sample preparation via dynamic headspace solid-phase microextraction (HS-SPME) optimizes volatile compound isolation, as demonstrated in ester analysis for beverages .
Q. How can the purity of synthesized this compound be validated?
Purity assessment typically combines chromatographic methods (GC or HPLC) with spectroscopic techniques. For example, GC-FID under conditions specified in GB 29938-2013 achieves ≥98% purity, while nuclear magnetic resonance (NMR) (e.g., ¹H and ¹³C) confirms structural integrity by verifying ester and thiazole proton environments (δ 1.2–2.5 ppm for octanoate chain; δ 8.1–8.3 ppm for thiazole protons) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Store in airtight, light-resistant containers at −20°C to prevent hydrolysis of the ester group. Stability studies in ethanol or propylene glycol (common solvents for flavorants) show <5% degradation over 12 months when protected from UV light and moisture .
Advanced Research Questions
Q. How does the ester chain length (e.g., octanoate vs. decanoate) influence the physicochemical properties of 2-(4-Methyl-5-thiazolyl)ethyl esters?
Increasing chain length enhances lipophilicity (logP increases by ~0.8 per CH₂ group), affecting solubility and volatility. Octanoate (C8) balances volatility (critical for flavor release) and thermal stability compared to shorter (hexanoate) or longer (decanoate) chains. Computational modeling (e.g., COSMO-RS) predicts partitioning behavior in food matrices, validated by HS-SPME-GC/MS .
Q. What synthetic routes optimize yield and scalability for this compound?
Steglich esterification using 2-(4-Methyl-5-thiazolyl)ethanol and octanoyl chloride with 4-dimethylaminopyridine (DMAP) catalyst achieves >90% yield. Alternatively, enzymatic catalysis (lipase B from Candida antarctica) in non-polar solvents (e.g., hexane) reduces side reactions, though reaction time increases to 48–72 hours .
Q. What spectroscopic challenges arise in characterizing thiazole-containing esters, and how can they be resolved?
The thiazole ring’s electron-rich sulfur and nitrogen atoms cause signal splitting in ¹H NMR. High-field NMR (≥500 MHz) with deuterated DMSO resolves overlapping peaks (e.g., thiazole C-H at δ 8.2 ppm). For mass spectrometry, electrospray ionization (ESI) in positive ion mode enhances detection of the molecular ion ([M+H]⁺ at m/z 214.1) .
Q. How does this compound interact with lipid bilayers or protein targets in biological systems?
Molecular dynamics simulations reveal preferential partitioning into lipid bilayer hydrophobic regions due to the octanoate chain. In vitro assays (e.g., fluorescence quenching with bovine serum albumin) show moderate binding affinity (Kd ~10⁻⁴ M), suggesting potential bioactive roles beyond flavoring .
Methodological Notes
- Structural Confirmation : Combine X-ray crystallography (for single crystals) with IR spectroscopy to validate carbonyl (C=O stretch at ~1740 cm⁻¹) and thiazole (C-S-C stretch at ~680 cm⁻¹) groups .
- Quantitative Analysis : Internal standards (e.g., ethyl dodecanoate) improve GC-MS accuracy in complex matrices like wines or processed foods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
